molecular formula C17H22ClN5O7S B13746953 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate CAS No. 101651-90-5

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate

Cat. No.: B13746953
CAS No.: 101651-90-5
M. Wt: 475.9 g/mol
InChI Key: XUEIYTBYODJVMT-UHFFFAOYSA-N
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Description

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate is a synthetic compound that belongs to the class of isoalloxazines Isoalloxazines are derivatives of riboflavin (vitamin B2) and are known for their role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with riboflavin or a riboflavin derivative.

    Chlorination: The riboflavin derivative is chlorinated to introduce the chlorine atom at the 7th position.

    Alkylation: The chlorinated intermediate is then alkylated with 3-(diethylamino)-2-hydroxypropylamine to introduce the diethylamino and hydroxypropyl groups.

    Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound to its reduced forms, which may have different properties.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoalloxazine derivatives, while substitution can produce a variety of functionalized compounds.

Scientific Research Applications

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of isoalloxazines.

    Biology: The compound is investigated for its potential role in enzyme inhibition and as a probe for studying flavoproteins.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate involves its interaction with various molecular targets. The compound can act as an inhibitor of flavoproteins, which are enzymes that play crucial roles in oxidation-reduction reactions. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
  • 7-Chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride

Uniqueness

Compared to similar compounds, 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has unique structural features that may confer distinct biological activities. The presence of the diethylamino and hydroxypropyl groups can influence its solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

101651-90-5

Molecular Formula

C17H22ClN5O7S

Molecular Weight

475.9 g/mol

IUPAC Name

[3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate

InChI

InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4)

InChI Key

XUEIYTBYODJVMT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

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